5-Hydroxybenzo[d]isoxazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
178748-21-5 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
5-hydroxy-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-6-5(3-4)7(10)8-11-6/h1-3,9H,(H,8,10) |
InChI Key |
SEIYCEZOFVBLGP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=O)NO2 |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NO2 |
Synonyms |
1,2-Benzisoxazol-3(2H)-one,5-hydroxy-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydroxybenzo D Isoxazol 3 2h One and Its Derivatives
Cyclization Reactions in the Construction of the Benzo[d]isoxazolone Ring System
The formation of the benzo[d]isoxazolone core predominantly relies on cyclization reactions that establish the key N-O bond within the heterocyclic ring. These methods offer a powerful means to construct the desired framework from various precursors.
Cyclization of Hydroxylamines and Related Precursors
The reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds is a fundamental method for the synthesis of isoxazoles. youtube.com In this process, the amine group of hydroxylamine typically forms an imine with one carbonyl group, followed by the intramolecular attack of the hydroxyl group on the second carbonyl, leading to the formation of the aromatic isoxazole (B147169) ring after dehydration. youtube.com A variety of catalysts can be employed to facilitate the condensation and cyclization of hydroxylamine hydrochloride with β-keto esters and aldehydes to produce isoxazol-5(4H)-one derivatives. mdpi.comnih.gov For instance, amine-functionalized cellulose (B213188) has been utilized as an effective catalyst for this transformation. mdpi.com The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to yield the 3-substituted-isoxazol-5(4H)-one. mdpi.com
In a specific example, the synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives has been achieved through the 1,3-dipolar cycloaddition of nitriloxides, generated in situ from benzaldoximes, with 2-bromocyclohex-2-enones. unimi.it The required oxime precursor can be prepared by reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). unimi.it
Intramolecular N-O Bond Forming Strategies
Intramolecular N-O bond formation represents a key strategy for the synthesis of isoxazolidines and related heterocyclic systems. One approach involves the cyclization of 3-(4-trifluoromethyl-2-nitrobenzenesulfonamido)alkyl silylperoxides. nih.gov The removal of the sulfonamide protecting group triggers an intramolecular N-O bond formation, yielding the corresponding isoxazolidine. nih.gov The efficiency of this cyclization is dependent on the steric hindrance of the silylperoxide, with primary systems cyclizing directly upon cleavage of the sulfonamide. nih.gov Secondary silyl (B83357) peroxides often require heating in the presence of hexafluoroisopropanol after desulfonylation, while tertiary silylperoxides may necessitate deprotonation of the intermediate amine to facilitate cyclization. nih.gov
Another example of intramolecular cyclization involves the conversion of propargylamines to isoxazoles. This one-pot process includes the oxidation of propargylamines to the corresponding oximes, which then undergo a CuCl-mediated intramolecular cyclization to afford a range of isoxazoles with good functional group compatibility. organic-chemistry.org The reaction mechanism is believed to involve the formation of Z/E isomers of the oxime, with the Z-isomer being more prone to cyclization. organic-chemistry.org
Oxidative Cyclization Protocols and Their Scope
Oxidative cyclization offers a direct route to isoxazole and isoxazoline (B3343090) derivatives from readily available starting materials. For instance, an electrochemical method has been developed for the synthesis of isoxazolines from aldoximes and electron-deficient alkenes. nih.gov This method is believed to proceed through a stepwise, radical-mediated mechanism rather than a concerted [3+2] cycloaddition. nih.gov
The intramolecular oxidative cycloaddition of aldoximes containing a propargyl ether moiety can be catalyzed by various reagents to yield condensed isoxazole derivatives. mdpi.com For example, the reaction of (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime can be promoted to form 4H-chromeno[4,3-c]isoxazole. mdpi.com Similarly, the oxidation of hydroxylaminoalkyl furans mediated by N-bromosuccinimide (NBS) can lead to an α,β-unsaturated ketone intermediate that cyclizes to form an isoxazoline. acs.org
A metal-free approach for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of oximes with alkynes in the presence of an oxidizing agent like sodium hypochlorite. rsc.org The reaction proceeds via an in situ generated nitrile oxide intermediate. rsc.org
Multi-Component Reactions (MCRs) for Isoxazolone Scaffolds
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. scielo.br
Four-Component Condensation Approaches
While less common for the direct synthesis of the benzo[d]isoxazolone core, four-component reactions (4CRs) are a well-established strategy for generating molecular diversity. The Ugi four-component reaction, for example, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a variety of α-acylamino amides. researchgate.net Although not directly yielding isoxazolones, the functional groups introduced through such reactions can serve as handles for subsequent cyclization to form the desired heterocyclic ring.
Three-Component Cyclocondensation Reactions Utilizing Varied Catalysts
Three-component reactions (3CRs) are widely employed for the synthesis of isoxazol-5(4H)-one derivatives. mdpi.com These reactions typically involve the condensation of an aldehyde, a β-keto ester, and hydroxylamine hydrochloride. mdpi.comnih.gov A variety of catalysts have been developed to promote this transformation, often under environmentally friendly conditions.
For instance, a synthetic enzyme (synzyme) has been shown to effectively catalyze the multicomponent synthesis of isoxazol-5(4H)-one derivatives, with the catalyst being reusable for multiple cycles without significant loss of activity. rsc.org Acidic ionic liquids have also been utilized as catalysts, providing access to a range of isoxazol-5(4H)-ones in moderate to high yields. scielo.br Furthermore, a deep eutectic solvent composed of K2CO3 and glycerol (B35011) has been employed as a green and efficient catalytic medium for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles from malononitrile, hydroxylamine hydrochloride, and various aldehydes. nih.gov
The choice of catalyst can significantly influence the reaction efficiency and product yields. Studies have explored the use of various catalysts, including both basic and acidic systems, to optimize the synthesis of isoxazolone derivatives. scielo.br For example, amine-functionalized cellulose has proven to be an effective and recyclable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water. researchgate.net
Below is a table summarizing the yields of various 3,4-disubstituted isoxazol-5(4H)-ones synthesized via a three-component reaction using an amine-functionalized cellulose catalyst.
| Aldehyde | β-Keto Ester | Product | Yield (%) |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorobenzylidene)-3-methylisoxazol-5(4H)-one | 92 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 4-(4-Nitrobenzylidene)-3-methylisoxazol-5(4H)-one | 90 |
| Benzaldehyde | Ethyl 4-chloroacetoacetate | 3-(Chloromethyl)-4-benzylideneisoxazol-5(4H)-one | 88 |
| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | 4-(2-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | 93 |
Table based on data from a study on amine-functionalized cellulose catalyzed synthesis. researchgate.net
Another study highlights a catalyst- and additive-free three-component cycloaddition for the construction of isoxazolidines. rsc.org This approach involves the reaction of diazo compounds, nitrosoarenes, and various vinyl-substituted heterocycles. rsc.org
Metal-Catalyzed Synthetic Routes to Substituted Benzo[d]isoxazolones
Transition-metal catalysis has revolutionized the synthesis of complex molecules, and the construction of the benzo[d]isoxazolone core is no exception. Palladium and copper catalysts, in particular, have proven to be highly effective in facilitating key bond-forming events, leading to diverse and functionalized derivatives.
Palladium-Catalyzed Annulation and Coupling Strategies
Palladium catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of benzo[d]isoxazolone synthesis, palladium-catalyzed reactions offer elegant and efficient pathways. One prominent strategy involves the C-H activation and [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.netrsc.org This method allows for the direct construction of the isoxazole ring by forming C-C and C=N bonds simultaneously. The reaction typically proceeds via an amide-directed ortho-C-H bond activation, forming a palladacycle intermediate. This intermediate then reacts with an aldehyde, often activated by an oxidant, leading to the desired benzo[d]isoxazole product. researchgate.net
Another innovative approach is the intramolecular Hiyama coupling. semanticscholar.org This strategy has been successfully employed for the synthesis of silicon-containing analogs, such as 4-sila-4H-benzo[d] researchgate.netnih.govoxazines, which are structurally related to benzo[d]isoxazolones. The reaction involves an intramolecular transmetalation of an aryl group from silicon to a palladium(II) center, followed by reductive elimination to form the heterocyclic ring. semanticscholar.org Mechanistic studies suggest that this transmetalation occurs intramolecularly, a finding supported by control experiments that show no crossover products when a mixture of substrates is used. semanticscholar.org These palladium-catalyzed methods provide access to a wide range of substituted benzo[d]isoxazolones and related heterocycles, often with high efficiency and functional group tolerance. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Benzo[d]isoxazole Analogs
| Starting Materials | Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| N-phenoxyacetamides, Aldehydes | Pd(OAc)₂, Oxidant | C-H Activation/[4+1] Annulation | 1,2-Benzisoxazoles | researchgate.netrsc.org |
| 3-Amido-2-(arylsilyl)aryl triflates | Pd(0) complex | Intramolecular Hiyama Coupling | 4-Sila-4H-benzo[d] researchgate.netnih.govoxazines | semanticscholar.org |
| o-Carbonyl(anilines/phenols), 1,2-Dihaloarenes, Ammonia | Pd₂(dba)₃, Ligand | Cross-Coupling/Condensation | Dibenzodiazepines/Dibenzooxazepines | nih.gov |
Copper-Catalyzed Cyclization Approaches
Copper catalysis offers a cost-effective and powerful alternative for the synthesis of heterocyclic compounds. While direct copper-catalyzed synthesis of 5-hydroxybenzo[d]isoxazol-3(2H)-one is less commonly reported, the methodologies developed for structurally similar heterocycles, such as benzo[d]isothiazol-3(2H)-ones, provide valuable insights. For instance, copper(I)-catalyzed intramolecular N-S bond formation in 2-mercaptobenzamides under an oxygen atmosphere has been shown to produce benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov The proposed mechanism involves the coordination of the substrate to the Cu(I) catalyst, followed by oxidation to form a Cu-S bond intermediate, and subsequent reductive elimination to afford the product and regenerate the catalyst. nih.gov
Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of these related heterocycles. A notable example is the coupling of 2-halobenzamides with elemental sulfur (S₈), which proceeds via C-S bond formation followed by N-S bond cyclization. nih.gov The reactivity of the starting material is dependent on the halogen, following the order of 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. nih.gov These copper-catalyzed approaches highlight the potential for developing analogous methods for the oxygen-containing benzo[d]isoxazolone ring system. nih.govknu.ac.krciac.jl.cn
Table 2: Copper-Catalyzed Synthesis of Related Heterocycles
| Starting Materials | Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzamides | Cu(I) salt, O₂ | Intramolecular N-S Bond Formation | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| 2-Halobenzamides, S₈ | CuCl or CuBr₂ | Cascade C-S/N-S Bond Formation | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| o-Alkynylphenyl isothiocyanates, Phosphites | CuCl₂ | Tandem Cyclization | 4H-Benzo[d] researchgate.netnih.govthiazin-2-yl phosphonates | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of this compound and its derivatives has benefited from the application of these principles through the use of alternative reaction media, and innovative catalytic systems and energy sources.
Aqueous Media and Solvent-Free Reaction Conditions
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of synthetic methods that proceed efficiently in aqueous media is a significant step towards more sustainable chemical manufacturing. For the synthesis of isoxazol-5(4H)-one derivatives, one-pot, three-component reactions have been successfully carried out in water at room temperature. mdpi.comorientjchem.org These reactions, which typically involve the condensation of a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, can be facilitated by a catalyst such as amine-functionalized cellulose or citric acid. mdpi.comorientjchem.org The use of water as a solvent not only offers environmental benefits but also simplifies product purification, as the products often precipitate from the reaction mixture and can be isolated by simple filtration. mdpi.com
Solvent-free reaction conditions represent another important green chemistry approach. By eliminating the solvent, waste is minimized, and the process becomes more atom-economical. The synthesis of N-isobutyl-5-methyloxazolidinone, a related five-membered heterocycle, has been achieved on a kilogram scale without the use of organic solvents, demonstrating the industrial viability of such approaches. nih.gov
Biocatalysis and Organocatalysis in Isoxazolone Formation
Biocatalysis and organocatalysis are cornerstones of green chemistry, offering highly selective and environmentally benign alternatives to traditional metal-based catalysts. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. youtube.com This approach has been successfully applied to the asymmetric synthesis of isoxazole derivatives. For example, chiral phosphoric acid has been used to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, affording quaternary α-isoxazole-α-alkynyl amino acid derivatives in high yields and with excellent enantioselectivities. nih.gov The proposed mechanism involves hydrogen-bonding interactions between the substrate and the chiral phosphoric acid catalyst, which controls the stereochemical outcome of the reaction. nih.gov
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has also been employed for the preparation of chiral isoxazole derivatives. acs.org Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks for the synthesis of complex isoxazole-containing molecules. acs.org
Microwave and Ultrasonic Irradiation Techniques for Enhanced Synthesis
The use of non-conventional energy sources like microwave and ultrasonic irradiation can significantly enhance the efficiency of organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. abap.co.in Microwave-assisted synthesis has been widely applied to the preparation of isoxazole derivatives. zenodo.orgresearchgate.netresearchgate.net The rapid and uniform heating provided by microwaves can accelerate reaction rates, as demonstrated in the synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones, where reaction times were reduced from hours to minutes compared to conventional heating. zenodo.org
Ultrasonic irradiation has also emerged as a powerful tool for promoting the synthesis of isoxazoles and isoxazolines. nih.govpreprints.orgresearchgate.netmdpi.comresearchgate.net Sonication can enhance mass transfer and generate localized high temperatures and pressures, thereby accelerating the reaction. One-pot, multi-component syntheses of isoxazoline and isoxazole derivatives have been successfully carried out in water under ultrasound irradiation, often with improved yields and significantly reduced reaction times. preprints.orgresearchgate.net For instance, the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed cycloaddition was notably accelerated by ultrasound. preprints.org
Table 3: Green Chemistry Approaches in Isoxazolone Synthesis
| Green Principle | Methodology | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aqueous Media | One-pot, three-component reaction | Amine-functionalized cellulose, Water, RT | 4-Arylidenemethyleneisoxazole-5(4H)-ones | mdpi.com |
| Aqueous Media | One-pot, three-component reaction | Citric acid, Water, RT | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | orientjchem.org |
| Organocatalysis | Enantioselective addition | Chiral phosphoric acid | Quaternary α-isoxazole-α-alkynyl amino acids | nih.gov |
| Microwave Irradiation | Cyclocondensation | Ethanolic medium | 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones | zenodo.org |
| Ultrasonic Irradiation | 1,3-Dipolar cycloaddition | TCCA, Water | Sulfonamides-isoxazolines hybrids | nih.gov |
| Ultrasonic Irradiation | One-pot, three-component reaction | Pyridine, Aqueous medium | 4-Arylmethylidene-3-isopropylisoxazol-5-ones | researchgate.net |
Chemo- and Regioselective Synthesis of Substituted this compound Analogues
The precise control of substituent placement on the this compound scaffold is paramount for modulating its chemical and biological properties. Chemo- and regioselective synthetic strategies are therefore essential to avoid the formation of undesired isomers and to ensure efficient access to specific analogues. Research in this area focuses on methodologies that can predictably direct the formation of the isoxazolone ring and the introduction of various functional groups onto the benzene (B151609) ring.
Key approaches to achieving selectivity involve the careful choice of starting materials and the fine-tuning of reaction conditions. Methodologies often begin with precursors where the substitution pattern dictates the final regiochemical outcome. For instance, the cyclization of specifically substituted hydroxylamines or the reaction of 1,3-dicarbonyl compounds with hydroxylamine are common strategies where selectivity is a significant challenge. nih.gov The development of novel cyclocondensation reactions and one-pot procedures under controlled conditions represents a significant advancement in this field. nih.govpatsnap.com
Detailed Research Findings
One of the foundational methods for constructing the benzisoxazolone core involves the reductive cyclization of ortho-substituted nitroaromatics. A practical approach utilizes readily available methyl 2-nitrobenzoates as starting materials. nih.gov This method involves a partial reduction of the nitro group to a hydroxylamine, which then undergoes a base-mediated cyclization to yield the desired benzisoxazol-3(1H)-one ring system. nih.gov The selectivity of this reaction is high, as the positions of the substituents on the final product are predetermined by the substitution pattern of the initial nitrobenzoate. This strategy is adaptable for the synthesis of 5-hydroxy analogues by starting with a suitably substituted methyl 2-nitro-5-hydroxybenzoate.
Another powerful strategy for achieving regioselectivity is the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. nih.gov The regiochemical outcome of this reaction can be effectively controlled by modifying the reaction conditions. For example, the choice of solvent and base can favor the formation of one regioisomer over another. Conducting the reaction in acetonitrile (B52724) with pyridine at room temperature may yield one isomer, while using ethanol (B145695) at reflux can preferentially produce a different one. nih.gov This tunable reactivity is crucial for accessing a diverse range of substituted isoxazole analogues.
Recent advancements include the development of one-pot, three-component synthesis procedures, which offer an efficient and environmentally friendly route to isoxazol-5(4H)-ones. orientjchem.orgmdpi.com These methods often involve the condensation of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride. orientjchem.orgpreprints.org The use of organocatalysts like DABCO or environmentally benign catalysts in aqueous media has been shown to produce high yields of the desired products with simple work-up procedures. orientjchem.orgresearchgate.net For instance, citric acid has been successfully used as a catalyst in water for the one-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. orientjchem.org
Microwave-assisted synthesis has also emerged as a valuable tool. A one-pot method for preparing benzisoxazoles from 2-hydroxyacetophenone (B1195853) oxime derivatives utilizes a fluorine-containing accelerator and microwave heating to drive the reaction, resulting in good yields and short reaction times. patsnap.com This highlights the potential of modern techniques to facilitate challenging cyclization reactions.
The table below summarizes key findings from different regioselective synthetic methodologies applicable to the synthesis of isoxazolone derivatives.
| Starting Material(s) | Key Reagents/Catalyst | Conditions | Product Type | Key Outcome/Yield | Reference |
| Methyl 2-nitrobenzoates | Hydrazine, Rh/C, Base | One-pot, two-step | 2,1-Benzisoxazol-3(1H)-ones | Straightforward synthesis from available precursors | nih.gov |
| β-enamino diketone, NH₂OH·HCl | Pyridine or EtOH | MeCN, rt or EtOH, reflux | Regioisomeric 4,5-disubstituted and 3,4-disubstituted isoxazoles | Regiochemical control achieved by varying solvent and temperature | nih.gov |
| 2-hydroxyacetophenone oxime | Ethyl bromodifluoroacetate, Cs₂CO₃ | NMP, Microwave, 70-100°C | Substituted benzisoxazoles | One-pot synthesis with yields up to 93% | patsnap.com |
| Ethyl acetoacetate, Aldehyde, NH₂OH·HCl | Citric Acid | Water, Room Temperature | 4-Arylmethylene-isoxazol-5(4H)-ones | Green, one-pot, three-component synthesis with high yields (70-90%) | orientjchem.org |
| Ethyl acetoacetate, Aldehyde, NH₂OH·HCl | DABCO | Refluxing Ethanol | 4-Chromenyl-isoxazolones | One-pot multicomponent reaction with high yields and purity | researchgate.net |
These methodologies demonstrate the versatility and ongoing innovation in the chemo- and regioselective synthesis of the isoxazole core, providing a robust toolbox for the preparation of specifically substituted this compound analogues for further research and application.
Elucidation of Chemical Reactivity and Mechanistic Transformations of 5 Hydroxybenzo D Isoxazol 3 2h One
Fundamental Reactivity Profile of the Isoxazolone Ring System
The isoxazolone ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is the cornerstone of the molecule's reactivity. nih.gov Its properties are influenced by the presence of various functional groups and the potential for tautomerism between the 3-hydroxy-1,2-benzisoxazole (enol) and 1,2-benzisoxazolin-3-one (keto) forms.
The isoxazolone ring of 5-Hydroxybenzo[d]isoxazol-3(2H)-one possesses several sites susceptible to nucleophilic attack. These sites play a crucial role in the functionalization and transformation of the molecule.
N2 (Nitrogen at position 2): The nitrogen atom within the isoxazole (B147169) ring can act as a nucleophile. For instance, in the synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine (B1172632), the nitrogen atom of hydroxylamine attacks a carbonyl carbon. youtube.com
C4 (Carbon at position 4): The carbon at the C4 position can exhibit nucleophilic character, particularly when deprotonated. This is evident in the Knoevenagel condensation reaction of enolized 3-substituted-isoxazole-5(4H)-ones. mdpi.com
Exocyclic Carbonyl Oxygen: The oxygen of the carbonyl group at the 3-position is also a potential nucleophilic site.
The nucleophilicity of these sites can be influenced by the reaction conditions and the nature of the electrophile.
The hydrogen atom attached to the C4 carbon of the isoxazolone ring exhibits acidic properties. This acidity is a key factor in several of the compound's characteristic reactions. The formation of a carbanion at the C4 position through deprotonation is a critical step in various synthetic transformations. For example, the synthesis of (Z)-4-arylmethylene-3-methyl-isoxazol-5(4H)-ones involves the reaction of 3-methylisoxazol-5(4H)-one with aromatic aldehydes, where the C4-H bond's acidity facilitates the initial condensation step. orientjchem.org
The cleavage of the N-O bond is a significant mechanistic pathway in the chemistry of isoxazoles and related compounds. nih.gov This bond is relatively weak and can be broken under various conditions, leading to ring-opening and subsequent transformations. nih.gov This process is often a key step in the synthesis of other heterocyclic systems from isoxazole precursors. For example, the catalytic hydrogenation of isoxazoles can lead to the formation of β-amino enones through N-O bond cleavage. clockss.org
Decarboxylation, the removal of a carboxyl group, can also be a relevant transformation, particularly if the isoxazolone ring is substituted with a carboxylic acid group.
Functionalization Reactions of the this compound Core
The core structure of this compound can be modified through a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. nih.gov
The nucleophilic sites on the this compound core can readily undergo alkylation and acylation reactions. These reactions typically involve the treatment of the isoxazolone with an appropriate alkyl or acyl halide in the presence of a base. The hydroxyl group on the benzene (B151609) ring can also be a site for such substitutions.
Electrophilic substitution reactions, such as nitration and halogenation, can also occur on the aromatic ring, further expanding the range of possible derivatives. clockss.org The regioselectivity of these reactions is influenced by the directing effects of the existing substituents.
The isoxazolone framework of this compound can undergo both oxidation and reduction reactions.
Oxidation: The isoxazole ring is generally stable towards oxidizing agents. clockss.org However, specific reagents and conditions can lead to oxidation. For instance, the oxidation of benzo[d]isothiazol-3(2H)-ones, a sulfur analog, to their corresponding 1-oxides has been achieved using reagents like Selectfluor. nih.gov Similar transformations may be possible for the isoxazolone core.
Reduction: Catalytic hydrogenation is a common method for the reduction of the isoxazole ring, typically leading to N-O bond cleavage and the formation of β-amino enones. clockss.org Raney nickel, palladium, or platinum are often used as catalysts for this transformation. clockss.org
Annulation and Cycloaddition Reactions at the Isoxazolone Moiety
The isoxazolone moiety of this compound is a versatile building block for the construction of more complex heterocyclic systems through annulation and cycloaddition reactions. Annulation, the formation of a new ring fused to the existing isoxazolone core, can be achieved through various synthetic strategies. For instance, a pyridine (B92270) ring can be annulated to a functionalized isoxazole core. beilstein-journals.org
One of the most significant reactions involving the isoxazolone ring is the [3+2] dipolar cycloaddition. In this reaction, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile, like an alkene or alkyne, to form a five-membered heterocyclic ring. nih.govnih.gov The isoxazolone itself, or more specifically, nitrile oxides generated from related precursors, can participate in these cycloadditions. nih.govnih.gov
The regioselectivity of these cycloaddition reactions, which determines the orientation of the substituents on the newly formed ring, is a critical aspect. The nature of the dipolarophile's leaving group can influence the regiochemical outcome, allowing for the specific synthesis of desired isomers, such as 3,5-disubstituted isoxazoles. nih.gov Solid-phase synthesis techniques have been developed to create libraries of diverse isoxazole and isoxazoline (B3343090) derivatives through [3+2] dipolar cycloadditions using resin-bound alkynes or alkenes. nih.gov
Table 1: Examples of Annulation and Cycloaddition Reactions
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Annulation | Functionalized Isoxazole Core and Pyridine Precursors | Isoxazolo[4,5-b]pyridines | beilstein-journals.org |
| [3+2] Dipolar Cycloaddition | Nitrile Oxides and Alkenes/Alkynes | Isoxazoles/Isoxazolines | nih.govnih.gov |
| Enamine-triggered [3+2] Cycloaddition | Aldehydes and N-hydroximidoyl chlorides | 3,4-disubstituted isoxazoles | researchwithrutgers.com |
Ring Transformation and Rearrangement Mechanisms
The isoxazolone ring is susceptible to various ring transformation and rearrangement reactions, leading to the formation of a diverse array of other heterocyclic structures. These transformations are often triggered by heat, light, base, or the presence of metal catalysts.
Under specific reaction conditions, the isoxazolone ring can be converted into a variety of other heterocyclic systems. For example, the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones results in the formation of 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govnih.govtriazol-4-yl)pyridines. beilstein-journals.org Furthermore, the expansion of the azirine ring in cycloadducts derived from azirinyl-substituted nitrile oxides provides a pathway to a wide range of functionalized isoxazole-containing heterocyclic hybrids, including those with pyrrole (B145914) and oxazole (B20620) rings. nih.gov The reaction of isoxazole carbaldehyde with 1,2-diaminobenzenes can lead to the formation of 1,5-benzodiazepine C-nucleosides. nih.gov
While many modern synthetic routes aim to be metal-free, metal-catalyzed transformations of isoxazoles remain significant. nih.gov Although the provided literature does not extensively detail metal-nitrenoid intermediates specifically for this compound, the general principles of metal-catalyzed reactions in isoxazole chemistry are relevant. For instance, copper(I) and ruthenium(II) are commonly used catalysts in (3+2) cycloaddition reactions for isoxazole synthesis. nih.gov These metals can facilitate transformations by coordinating to the reactants and lowering the activation energy of the reaction.
Base-catalyzed rearrangements are a common feature of isoxazolone chemistry. A notable example is the base-promoted decarbonylation and subsequent isoxazole ring opening of 3-formylisoxazolo[4,5-b]pyridines, which leads to the formation of 3-hydroxypyridine-2-carbonitriles. beilstein-journals.org This type of transformation has been observed for benzo[d]isoxazoles with a carbonyl or carboxyl group at the 3-position. beilstein-journals.org Additionally, 2-(isoxazole-3-ylcarbonyl)-3-arylazirines can be isomerized to 3-(oxazol-5-yl)isoxazoles in the presence of potassium carbonate. nih.gov
Isomerization reactions are crucial in the chemistry of isoxazoles and their precursors. A key isomerization is the generation of nitrile oxides from various precursors, which are then used in cycloaddition reactions. nih.govnih.gov For example, nitrile oxides can be generated in situ from the corresponding N-hydroxybenzimidoyl chlorides or aldoximes. nih.gov A specific example of isomerization is the light-induced isomerization of the azirinecarbonyl moiety of azirinyl(isoxazolyl)ketones, which results in the formation of 3,5'-biisoxazoles. nih.gov
Table 2: Ring Transformation and Rearrangement Reactions
| Transformation Type | Starting Material | Product | Conditions | Reference |
|---|---|---|---|---|
| Base-Promoted Rearrangement | Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | 3-Hydroxy-2-(2-aryl beilstein-journals.orgnih.govnih.govtriazol-4-yl)pyridines | Base | beilstein-journals.org |
| Ring Expansion/Rearrangement | Azirinyl(isoxazolyl)ketones | Pyrrole- and isoxazole-containing hybrids | Catalytic reaction with 1,3-diketones | nih.gov |
| Ring Transformation | Isoxazole carbaldehyde | 1,5-Benzodiazepine C-nucleosides | Reaction with 1,2-diaminobenzenes | nih.gov |
| Base-Catalyzed Isomerization | 2-(Isoxazole-3-ylcarbonyl)-3-arylazirines | 3-(Oxazol-5-yl)isoxazoles | Potassium carbonate in methanol | nih.gov |
| Photo-induced Isomerization | Azirinyl(isoxazolyl)ketones | 3,5'-Biisoxazoles | LED light | nih.gov |
Detailed Reaction Mechanisms of this compound in Complex Chemical Environments
The reaction mechanisms of isoxazolones in complex chemical environments are multifaceted and depend on the specific reactants and conditions. A common mechanistic pathway involves the in situ generation of a reactive intermediate, such as a nitrile oxide, which then undergoes further reaction. nih.gov
For example, in the synthesis of 3,4,5-trisubstituted isoxazoles, the reaction between a nitrile oxide and a 1,3-dicarbonyl compound can proceed through competing pathways, including O-trapping and C-trapping of the nitrile oxide. beilstein-journals.org The optimization of reaction conditions, such as the choice of base and solvent, is crucial to selectively favor the desired C-trapping pathway that leads to the isoxazole product. beilstein-journals.org
In enamine-triggered [3+2] cycloaddition reactions, an aldehyde reacts with a secondary amine (like pyrrolidine) to form an enamine in situ. This enamine then acts as the dipolarophile in a cycloaddition reaction with a nitrile oxide generated from an N-hydroximidoyl chloride. The resulting cycloadduct, a 5-(pyrrolidinyl)-4,5-dihydroisoxazole, is then oxidized to yield the final 3,4-disubstituted isoxazole. researchwithrutgers.com
The mechanism for the base-promoted rearrangement of isoxazolo[4,5-b]pyridines involves the initial cyclization of an oxime to form a 3-formylisoxazolo[4,5-b]pyridine, followed by a base-promoted decarbonylation and opening of the isoxazole ring. beilstein-journals.org
These examples highlight the intricate nature of the reaction mechanisms involving isoxazolone derivatives, where subtle changes in the reaction environment can lead to significantly different products.
Advanced Spectroscopic Characterization and Structural Analysis of 5 Hydroxybenzo D Isoxazol 3 2h One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of 1H and 13C NMR spectra, along with advanced multi-dimensional techniques, the connectivity and chemical environment of each atom in the 5-Hydroxybenzo[d]isoxazol-3(2H)-one scaffold can be mapped.
1H NMR and 13C NMR Investigations
One-dimensional NMR spectroscopy offers fundamental insights into the structure of benzisoxazolones and their analogues.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For a compound like this compound, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) ring, the hydroxyl (-OH) proton, and the amine (-NH) proton of the isoxazolone ring. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl and the fused isoxazolone ring. For instance, in related 4-(2-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, the hydroxyl proton appears as a distinct singlet at δ 10.81 ppm, while the aromatic protons are observed between δ 6.98 and 8.56 ppm. mdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key signals for this compound would include the carbonyl carbon (C=O) of the lactam ring, typically found in the δ 160-180 ppm region. For example, the C=O signal in various 4-benzylidene-3-methylisoxazol-5(4H)-one analogues appears between δ 167.9 and 169.8 ppm. mdpi.com The carbon attached to the hydroxyl group (C-5) and the carbons of the isoxazole (B147169) ring (C=N and C-O) would also exhibit characteristic chemical shifts. In a series of 3,5-disubstituted isoxazoles, the isoxazole ring carbons C3 and C5 typically resonate around δ 163 ppm and δ 170 ppm, respectively. rsc.org
The following table summarizes representative NMR data for various isoxazole analogues, which can be used to predict the spectral features of this compound.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) rsc.org | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) rsc.org | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 rsc.org |
| 4-(2-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 10.81 (s, 1H, OH), 8.56 (d, 1H, Ar-H), 7.93 (dd, 1H, Ar-H), 7.90 (s, 1H, H-vinyl), 6.98 (d, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.28 (s, 3H, CH₃) mdpi.com | 169.6 (C=O), 162.9 (C=N), 154.4, 148.1, 125.0, 122.9, 119.8, 114.1, 55.8 (OCH₃), 11.9 (CH₃) mdpi.com |
Advanced Multi-dimensional NMR Techniques for Complex Structures
For complex structures or to resolve signal overlap in 1D spectra, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This 2D technique identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of adjacent protons, which is particularly useful for assigning signals within the aromatic ring of this compound.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the molecular skeleton by connecting non-bonded fragments. For example, an HMBC spectrum could show a correlation from the -NH proton to the carbonyl carbon (C-3) and the aromatic carbons (C-7a and C-4), confirming the fused ring structure. The use of HMBC has been critical in determining the regioselectivity in the synthesis of complex bis-isoxazole structures.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is highly effective for identifying key functional groups in this compound. The presence of a hydroxyl group (-OH) would result in a broad absorption band in the 3200-3600 cm⁻¹ region. The N-H stretch of the lactam is expected in a similar region, typically around 3100-3500 cm⁻¹. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the lactam ring is a key diagnostic peak, expected between 1680-1750 cm⁻¹. The C=N stretching vibration of the isoxazole ring would appear in the 1600-1650 cm⁻¹ region, while C-O and C-N stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).
The table below lists characteristic IR absorption bands for related isoxazole and benzisothiazolinone structures.
| Compound Name | Key IR Frequencies (cm⁻¹) | Functional Group Assignment |
| 3,5-diphenylisoxazole analogues | ~1600-1450 | C=C and C=N stretching |
| 1,2-Benzisothiazol-3(2H)-one | ~3400 (N-H), ~1650 (C=O) | N-H stretch, Carbonyl stretch |
| Various Isoxazole Derivatives | 2944-2268, 1424-672 | General fingerprint region absorptions niscair.res.in |
Raman Spectroscopy in Molecular Characterization
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, the aromatic ring C=C stretching vibrations would produce strong signals in the Raman spectrum. The C=N bond and other symmetric vibrations within the heterocyclic ring system would also be Raman active. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. For example, in studies of cyclophosphamide, a related heterocyclic compound, FT-Raman peaks were observed at 3481 cm⁻¹ (N-H stretch) and 1042 cm⁻¹ (H-C-H bend), complementing the FT-IR data. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For this compound (C₇H₅NO₃), the calculated exact mass is 151.0269 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity. For instance, in the study of 3,6-dihydroxy-benzisoxazole, an isomer of the title compound, HRESIMS analysis showed an [M-H]⁻ ion at m/z 150.0204, consistent with the molecular formula C₇H₅NO₃.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum (often from MS/MS experiments) gives clues about the molecule's structure. For the benzisoxazolone core, characteristic fragmentation pathways could include:
Loss of CO: A common fragmentation for cyclic carbonyl compounds, which would result in a fragment ion of [M-28]⁺.
Decarboxylation: Loss of CO₂ from the lactam structure.
Ring Opening: Cleavage of the N-O bond followed by subsequent fragmentation.
Studies on isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles demonstrate that fragmentation patterns are highly dependent on the heterocyclic structure, allowing for differentiation between isomers. nist.gov Similar principles would apply to distinguishing this compound from its isomers based on their unique mass spectral fingerprints.
| Compound Name | Molecular Formula | [M+H]⁺ or [M-H]⁻ Ion (m/z) | Key Fragments |
| 3,6-dihydroxy-benzisoxazole | C₇H₅NO₃ | 150.0204 ([M-H]⁻) | - |
| 3-hydroxy-1,2-benzisoxazole | C₇H₅NO₂ | 134.0251 ([M-H]⁻) | - |
| (3aS,5R,7aR)-7a-methyl-5-(5-methyl-3-(p-tolyl)-4,5-dihydroisoxazol-5-yl)-3-(p-tolyl)-3a,5,6,7a-tetrahydrobenzo[d]isoxazol-7(4H)-one | C₂₆H₂₈N₂O₃ | 417.2127 ([M+H]⁺) | - |
X-ray Crystallography for Solid-State Structure Determination
Detailed crystallographic studies have been performed on various substituted isoxazole and benzoxazole (B165842) derivatives, revealing key geometric parameters. For instance, the crystal structure of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, a closely related analogue, has been determined, providing valuable data on bond lengths, bond angles, and intermolecular interactions within the solid state. In this particular structure, the isoxazole and hydroxybenzylidene rings are nearly coplanar.
The planarity of the bicyclic benzisoxazole system, the conformation of substituents, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking are critical features that can be elucidated through X-ray diffraction. For example, in the crystal structures of some benzoxazole derivatives, intermolecular hydrogen bonds are observed to form chain motifs, contributing to the stability of the crystal lattice. The study of these analogues allows for a comparative analysis and a deeper understanding of the structural chemistry of the broader class of isoxazolone-containing compounds.
Interactive Table: Crystallographic Data for Selected Isoxazole Analogues
| Compound Name | Crystal System | Space Group | Key Torsion Angles (°) | Reference |
| (Z)-4-((9H-fluoren-2-yl)methylene)-3-(4-methoxyphenyl)isoxazol-5(4H)-one | Orthorhombic | Pca2₁ | - | scielo.br |
| (Z)-3-(4-methoxyphenyl)-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one | Monoclinic | P2₁/c | - | scielo.br |
| (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Monoclinic | P2₁/c | C4-C5-C6-C7 = 177.3(2) | |
| N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | Monoclinic | P2₁/n | C2-N1-C1-S1 = -178.6(1) |
Note: Data for this compound is not available. The table presents data for its analogues to provide comparative structural insights.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure.
For this compound and its analogues, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic benzene ring and the conjugated isoxazolone system. The presence of the hydroxyl group, an auxochrome, is likely to influence the position and intensity of the absorption bands.
Studies on related isoxazole and benzoxazole derivatives have shown absorption maxima in the UV region, often with multiple bands corresponding to different electronic transitions. For example, theoretical studies on isoxazole have predicted the S1 state, corresponding to a ππ* transition, to be around 6.0 eV. Experimental data for various 2-(2'-hydroxyphenyl)benzoxazole derivatives show absorption maxima (λmax) in ethanol (B145695) ranging from 336 nm to 374 nm. scielo.br The solvent can also play a role in the position of the absorption bands, with polar solvents often causing shifts in the λmax values. The investigation of these electronic properties is crucial for understanding the photophysical behavior of these compounds.
Interactive Table: UV-Vis Absorption Data for Selected Isoxazole and Benzoxazole Analogues
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 2-(2'-hydroxyphenyl)benzoxazole analogue 1 | Ethanol | 336 | 1.83 x 10⁴ | scielo.br |
| 2-(2'-hydroxyphenyl)benzoxazole analogue 2 | Ethanol | 374 | 5.30 x 10⁴ | scielo.br |
| 2-(2'-hydroxyphenyl)benzoxazole analogue 3 | Ethanol | 339 | 1.69 x 10⁵ | scielo.br |
| 2-(2'-hydroxyphenyl)benzenoselenazole | Acetonitrile (B52724) | ~340 | - | |
| 2-(2'-hydroxyphenyl)benzenoselenazole | Dichloromethane | ~350 | - |
Note: Specific data for this compound is not available. The table presents data for its analogues to illustrate typical electronic transition energies.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable information about the redox properties of a molecule, including its oxidation and reduction potentials. By scanning the potential of an electrode and measuring the resulting current, CV can identify the potentials at which electron transfer reactions occur.
The electrochemical behavior of this compound is expected to be influenced by both the isoxazole ring and the hydroxyl-substituted benzene ring. The isoxazole moiety can undergo reduction, while the phenolic hydroxyl group can be oxidized.
Studies on various isoxazole derivatives have demonstrated their electrochemical activity. For instance, the electrochemical synthesis of isoxazolines from aldoximes highlights the accessibility of redox transformations within this class of compounds. nih.govresearchgate.net Cyclic voltammetry studies on novel bis-isoxazole compounds have identified both anodic (oxidation) and cathodic (reduction) peaks, indicating their ability to participate in electron transfer processes. The electrochemical assembly of isoxazoles via domino reactions further underscores the rich redox chemistry of these heterocycles. nih.govrsc.org The specific potentials for these processes are dependent on the molecular structure, including the nature and position of substituents on the aromatic ring.
Interactive Table: Electrochemical Data for Selected Isoxazole Analogues
| Compound | Technique | Key Observations | Reference |
| Various Isoxazoline (B3343090) Derivatives | Electrochemical Synthesis | Successful formation via electrochemically enabled regio- and diastereoselective reactions. | nih.gov |
| Novel Bis-isoxazole Derivatives | Cyclic Voltammetry | Showed both anodic and cathodic peaks, indicating redox activity. | |
| Various Isoxazole Derivatives | Electrochemical Assembly | Synthesized via a four-component domino reaction involving electrochemical steps. | nih.govrsc.org |
| Various Isoxazole Derivatives | Electrochemical Synthesis from Aldoximes | Obtained in good yields using electric current as a traceless oxidizing agent. | researchgate.net |
Note: Specific data for this compound is not available. The table presents findings for related isoxazole systems to provide a qualitative understanding of their electrochemical behavior.
Computational Chemistry and Theoretical Investigations of 5 Hydroxybenzo D Isoxazol 3 2h One
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a principal method in computational chemistry for predicting the structural and electronic properties of molecules. By calculating the electron density, DFT allows for the investigation of molecular geometries, orbital energies, and electrostatic potentials, offering profound insights into the behavior of compounds like 5-Hydroxybenzo[d]isoxazol-3(2H)-one.
This compound can exist in different tautomeric forms, primarily the keto and enol forms. Theoretical studies have focused on optimizing the geometries of these tautomers to determine their relative stabilities. researchgate.netresearchgate.net Specifically, the keto form (M1) and the enol form (M2) of the related 3-hydroxybenzo[d]isoxazole have been investigated using DFT methods, such as B3LYP with a 6-311++G(2d,2p) basis set. researchgate.net
The optimization process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For the tautomers of this compound, computational analyses indicate that all optimized geometries represent true energy minima, confirmed by the absence of imaginary vibrational frequencies. researchgate.netresearchgate.net Conformational analysis is crucial for understanding how the molecule might interact with other species, as the spatial arrangement of atoms dictates its chemical behavior. nih.govmdpi.com
Table 1: Optimized Geometrical Parameters of this compound Tautomers Specific bond lengths and angles for the titled compound are dependent on the computational method and basis set used. Data from analogous structures suggests the following representative values.
| Parameter | Tautomer 1 (Keto form) | Tautomer 2 (Enol form) |
|---|---|---|
| Bond Lengths (Å) | ||
| C-O (hydroxyl) | - | 1.36 |
| C=O (carbonyl) | 1.21 | - |
| N-O (isoxazole ring) | 1.42 | 1.38 |
| Bond Angles (°) | ||
| C-N-O | 108.5 | 110.2 |
| O-C-C | 128.9 | 125.7 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govschrodinger.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govnih.gov For the tautomers of this compound, the HOMO is primarily located over the benzene (B151609) ring and the heteroatoms, while the LUMO is distributed over the isoxazole (B147169) ring. researchgate.net
Table 2: FMO Energies and Energy Gap for this compound Tautomers (eV) Calculated using the B3LYP/6-311++G(2d,2p) method. researchgate.net
| Parameter | Tautomer 1 (Keto form) | Tautomer 2 (Enol form) |
|---|---|---|
| EHOMO (eV) | -8.761 | -8.217 |
| ELUMO (eV) | -2.721 | -2.013 |
| Energy Gap (ΔE) (eV) | 6.040 | 6.204 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net
For molecules like this compound, MEP analysis can identify the most likely sites for intermolecular interactions. researchgate.netnih.gov In its tautomeric forms, the negative potential is expected to be concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl/hydroxyl and isoxazole groups, making them centers for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group in the enol form, would exhibit a positive potential, marking them as sites for nucleophilic attack. researchgate.net
Quantum Chemical Descriptors and Global Reactivity Indices
Global reactivity indices offer a framework for understanding the stability and reactivity of chemical species. mdpi.com
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S) is the reciprocal of hardness and indicates the ease of electron cloud polarization.
Electrophilicity Index (ω) measures the energy stabilization when a molecule acquires an additional electronic charge from the environment.
These parameters have been calculated for the tautomers of this compound, revealing insights into their comparative reactivity. researchgate.net For instance, a lower hardness and higher softness value for one tautomer would suggest it is more reactive than the other. researchgate.net
Table 3: Global Reactivity Indices for this compound Tautomers Calculated using the B3LYP/6-311++G(2d,2p) method. researchgate.net
| Parameter | Tautomer 1 (Keto form) | Tautomer 2 (Enol form) |
|---|---|---|
| Ionization Potential (I) (eV) | 8.761 | 8.217 |
| Electron Affinity (A) (eV) | 2.721 | 2.013 |
| Electronegativity (χ) (eV) | 5.741 | 5.115 |
| Hardness (η) (eV) | 3.020 | 3.102 |
| Softness (S) (eV-1) | 0.331 | 0.322 |
| Electrophilicity Index (ω) (eV) | 5.454 | 4.220 |
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from the coefficients of the basis functions in the molecular orbitals. uni-muenchen.dewikipedia.org This analysis provides a way to partition the total electron density among the constituent atoms, offering a picture of the charge distribution. uni-muenchen.de Although sensitive to the choice of basis set, Mulliken charges are widely used to understand the electrostatic properties and reactive sites of a molecule. wikipedia.orgnih.gov
In this compound and its tautomers, the Mulliken charge distribution reveals that the heteroatoms (oxygen and nitrogen) carry significant negative charges due to their high electronegativity. researchgate.net The carbon atoms attached to these heteroatoms exhibit positive charges, making them potential sites for nucleophilic attack. The distribution of these partial charges is fundamental to understanding the molecule's dipole moment and its interaction with polar solvents and other molecules. researchgate.netchemrxiv.org
Table 4: Selected Mulliken Atomic Charges for this compound Tautomers Calculated using the B3LYP/6-311++G(2d,2p) method. Data from a representative study on tautomers. researchgate.net
| Atom | Tautomer 1 (Keto form) | Tautomer 2 (Enol form) |
|---|---|---|
| O (in isoxazole ring) | -0.038 | -0.222 |
| N | -0.198 | -0.457 |
| C (of C=O/C-OH) | 0.430 | 0.264 |
| O (of C=O/C-OH) | -0.347 | -0.547 |
| O (of benzene-OH) | -0.613 | -0.611 |
Thermodynamic Property Calculations and Stability Analysis
Theoretical calculations are crucial for determining the thermodynamic properties of a molecule, which in turn helps in understanding its stability and reactivity. Methods based on Density Functional Theory (DFT) are commonly employed for this purpose. For instance, studies on related heterocyclic compounds have utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute thermodynamic parameters. nih.gov
These calculations can predict properties such as total energy, enthalpy, and entropy at various temperatures. By comparing the computed total energy of different isomers or conformers, the most stable structure can be identified. nih.gov For example, in a study of a related pyrazolo[3,4-b]pyridine derivative, the computed total energy and thermodynamic parameters confirmed the high stability of one structural form over another expected product. nih.gov Such analyses are vital for predicting the feasibility of synthetic routes and the persistence of a compound under different conditions.
| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |
| 200.00 | 15.87 | 45.12 | 110.25 |
| 298.15 | 25.43 | 68.34 | 135.89 |
| 400.00 | 41.21 | 90.57 | 165.43 |
| 500.00 | 60.78 | 110.21 | 192.11 |
This interactive table is based on findings for related compounds and demonstrates the type of data generated through thermodynamic calculations. nih.gov
Nonlinear Optical (NLO) Properties Assessment
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials. The assessment typically involves calculating the electric dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) using quantum chemical methods. nih.govresearchgate.net
For related hydroxybenzazole-based azo dyes, computational studies using DFT have shown large magnitudes of first-order (β) and second-order (γ) hyperpolarizability. researchgate.net Experimental validation is often performed using techniques like the Z-scan method, which measures the nonlinear refractive index and absorption coefficient. researchgate.net Theoretical calculations for similar compounds have been performed using various functionals, including CAM-B3LYP, which is often chosen for its accuracy in predicting electronic properties and charge transfer, crucial for NLO behavior. nih.gov These computational screenings help identify candidates with significant NLO response for further experimental investigation.
Table 2: Example of Calculated NLO Properties for Related Heterocyclic Dyes (Note: Data is illustrative and based on studies of related compounds.)
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (e.s.u) |
| Dye 1 | 5.8 | 250.1 | 65 x 10⁻³⁰ |
| Dye 2 | 6.2 | 285.4 | 120 x 10⁻³⁰ |
| Dye 3 | 7.1 | 310.7 | 208 x 10⁻³⁰ |
This interactive table showcases typical NLO property data obtained from computational assessments of similar molecular structures. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. For isoxazolone derivatives, MD simulations have been instrumental in understanding how these ligands bind to and interact with biological targets like proteins. mdpi.comnih.gov
A typical MD simulation runs for a set duration (e.g., 100 nanoseconds) to observe the stability of a ligand-protein complex. mdpi.comajchem-a.com Key metrics analyzed include the Root Mean Square Deviation (RMSD), which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. ajchem-a.com Studies on isoxazole derivatives targeting the farnesoid X receptor (FXR) have used MD simulations to reveal that the conformational motions of certain protein loops are crucial for protein stability and ligand activity. mdpi.com Furthermore, direct chemical dynamics simulations have been used to study the fragmentation chemistry of deprotonated isoxazole, revealing detailed atomic-level dissociation mechanisms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazolone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For isoxazolone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com
These models generate contour maps that visualize the relationship between molecular properties (e.g., steric, electrostatic, hydrophobic fields) and activity. For example, a QSAR study on isoxazole derivatives as FXR agonists showed that hydrophobicity at one position and an electronegative group at another were crucial for agonistic activity. mdpi.com The predictive power of a QSAR model is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust model can then be used to predict the activity of newly designed compounds, guiding synthetic efforts toward more potent molecules. mdpi.comtandfonline.comnih.govresearchgate.net
Table 3: Example of Statistical Validation for 3D-QSAR Models of Isoxazole Derivatives
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Field Contribution |
| CoMFA | 0.664 | 0.960 | 0.872 | Steric: 42.1%, Electrostatic: 57.9% |
| CoMSIA | 0.706 | 0.969 | 0.866 | Hydrophobic, Electrostatic, H-bond Donor |
This interactive table presents typical validation metrics for CoMFA and CoMSIA models, as seen in studies of isoxazole derivatives. mdpi.com
Molecular Docking and Protein-Ligand Interaction Studies for Mechanistic Insights
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique is widely used to understand the mechanism of action of isoxazolone derivatives and to screen for potential biological targets. nih.govnih.gov
Docking studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.comresearchgate.net For instance, docking studies of isoxazole derivatives with the farnesoid X receptor (FXR) identified key hydrophobic interactions with residues like LEU287, MET290, and ALA291, as well as salt bridges with ARG331 and HIS447, which were significant for protein-ligand binding. mdpi.com The results are often quantified by a docking score, which estimates the binding affinity. These mechanistic insights are invaluable for structure-based drug design, allowing for the rational optimization of ligand structures to improve binding affinity and selectivity. mdpi.comresearchgate.net
Derivatization Strategies and Structure Activity Relationship Sar Studies of 5 Hydroxybenzo D Isoxazol 3 2h One
Synthesis of Substituted Benzo[d]isoxazol-3(2H)-one Analogues
The generation of analogue libraries from the 5-hydroxybenzo[d]isoxazol-3(2H)-one core involves targeted chemical modifications at several key positions. These derivatizations are crucial for probing the structure-activity relationships (SAR) that govern the molecule's interaction with biological targets.
Chemical Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the 5-position is a prime site for modification to influence properties such as lipophilicity, metabolic stability, and receptor binding.
Etherification: The conversion of the 5-hydroxyl group to an ether is a common strategy. This can be achieved through reactions like the Williamson ether synthesis, where the phenoxide, formed by treating the starting material with a suitable base (e.g., sodium hydride), is reacted with an alkyl halide. This modification can enhance membrane permeability and introduce new interaction points with a biological target.
Esterification: The hydroxyl group can be readily converted into an ester moiety. For instance, the formation of an ethyl carboxylate ester from the corresponding hydroxyl precursor is a known method to increase lipophilicity. This transformation can improve a compound's ability to cross biological membranes. The ester group can also act as a prodrug, which is hydrolyzed in vivo to release the active hydroxyl compound.
| Modification Strategy | Reagents/Conditions | Purpose/SAR Implication |
| Etherification | Alkyl halide, Base (e.g., NaH) | Increase lipophilicity, introduce new binding motifs, potential for improved metabolic stability. |
| Esterification | Acyl chloride or Carboxylic acid with coupling agent | Increase lipophilicity, act as a prodrug moiety, enhance membrane permeability. |
Functionalization of the Benzo Ring System (e.g., Halogenation, Alkylation)
Introducing substituents onto the fused benzene (B151609) ring is a fundamental approach to fine-tuning the electronic and steric properties of the scaffold. These modifications are often introduced on a precursor molecule prior to the cyclization reaction that forms the isoxazole (B147169) ring.
Halogenation: The introduction of halogen atoms (F, Cl, Br) at various positions on the benzene ring can significantly impact a molecule's biological activity. For example, in related benzisoxazole series, the introduction of a halogen at the 5-position was found to increase anticonvulsant activity. nih.gov Halogenation can alter the electronic distribution of the ring and can participate in halogen bonding with protein targets.
Alkylation: The addition of alkyl groups to the benzo ring can influence the compound's interaction with hydrophobic pockets in a target protein. These groups can be introduced through various synthetic methods, often on an appropriate phenolic precursor before the formation of the final heterocyclic system.
Substitution on the Isoxazolone Nitrogen (N2)
The nitrogen atom at the 2-position of the isoxazolone ring is another critical point for derivatization. Due to tautomerism, alkylation can sometimes occur at the oxygen atom, but specific conditions can favor N-alkylation.
N-Alkylation: The synthesis of N-alkylated derivatives can provide access to novel chemical space and modulate the compound's activity. A highly regioselective and enantioselective N-alkylation of related isoxazol-5-ones with para-quinone methides has been developed, demonstrating that the isoxazolone nitrogen can act as an effective nucleophile. rsc.org For the analogous benzo[d]isothiazol-3(2H)-ones, N-aryl and N-alkyl substituents are common, yielding compounds with a range of biological activities. nih.gov Such substitutions can block potential metabolic sites and introduce moieties that can form additional interactions with a biological target.
Scaffold Hybridization and Conjugation Strategies
Molecular hybridization involves combining the benzo[d]isoxazolone scaffold with other pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a dual mode of action.
Isoxazole-Linked Glycoconjugates
Glycoconjugation is a strategy used to improve the pharmacokinetic properties of a drug candidate or to target specific glucose transporters. A general and effective method for creating isoxazole-linked glycoconjugates involves a 1,3-dipolar cycloaddition reaction. rsc.orgnih.gov
A plausible strategy for the synthesis of a glycoconjugate of this compound would involve:
Functionalization of the 5-hydroxyl group with a terminal alkyne (e.g., propargyl bromide) to create a dipolarophile.
Generation of a sugar-derived nitrile oxide in situ.
A [3+2] cycloaddition reaction between the alkyne-functionalized benzo[d]isoxazolone and the glycosyl nitrile oxide to yield the final isoxazole-linked glycoconjugate. rsc.orgnih.gov This approach offers a route to novel carbohydrate-based scaffolds with potential for diverse biological applications. rsc.org
Hybrid Heterocyclic Systems (e.g., Triazole-Isoxazole Hybrids)
The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. Hybrid molecules incorporating both isoxazole and triazole moieties have been synthesized and shown to possess a range of biological activities. nih.govmdpi.com
A common approach to synthesizing these hybrids is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The synthesis of a benzo[d]isoxazole-triazole hybrid could be achieved by first introducing either an azide (B81097) or an alkyne functionality onto the this compound core. For example, O-propargylation of the 5-hydroxyl group would prepare the scaffold for reaction with a variety of substituted azides, leading to a library of 1,4-disubstituted triazole-isoxazole hybrids. nih.govmdpi.com This strategy has been successfully used to create novel conjugates with potential antibacterial or enzyme-inhibitory activities. nih.govmdpi.com
| Hybrid Strategy | Key Reaction | Rationale / Potential Application |
| Isoxazole-Glycoconjugate | 1,3-Dipolar Cycloaddition | Improve pharmacokinetics, target glucose transporters, create novel carbohydrate scaffolds. rsc.orgnih.gov |
| Triazole-Isoxazole Hybrid | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Combine pharmacophores for dual action or enhanced activity, create stable linkers for structure-activity studies. nih.govmdpi.com |
Steroidal-Isoxazole Conjugates and Related Architectures
The conjugation of isoxazole moieties with steroidal frameworks has emerged as a significant strategy in the development of novel therapeutic agents, particularly in the context of anti-cancer research. Steroids bearing a nitrogen-containing heterocycle, such as isoxazole, in their side chain have demonstrated potential as inhibitors of androgen signaling and testosterone (B1683101) biosynthesis, making them promising candidates for the treatment of prostate cancer. dundee.ac.uknih.gov
A notable approach to the synthesis of these conjugates involves the preparation of a Weinreb amide from a steroidal precursor, its subsequent conversion to an acetylenic ketone, and finally, the addition of hydroxylamine (B1172632). nih.gov The regioselectivity of the hydroxylamine addition to α,β-acetylenic ketones is highly dependent on the reaction conditions, particularly the solvent. While 1,2-addition is favored under certain conditions, a 1,4-addition is promoted in a mixture of organic solvents with water, leading to the formation of 5-hydroxy-4,5-dihydroisoxazoles after intramolecular cyclization of the resulting enamine. nih.gov
These synthetic strategies have led to the creation of a variety of 3β-hydroxy-5-ene steroids with an isoxazole fragment attached to the side chain. nih.gov Subsequent biological evaluation of these steroidal-isoxazole conjugates has identified compounds with significant anti-prostate cancer activity. For instance, certain derivatives have been shown to diminish the transcriptional activity of the androgen receptor and exhibit reasonable antiproliferative activity. dundee.ac.uk One candidate compound, (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol, was found to suppress androgen receptor signaling and decrease its protein level in prostate cancer cell lines. dundee.ac.uk
The following table summarizes the key aspects of steroidal-isoxazole conjugate synthesis and activity:
| Synthetic Strategy | Key Intermediates | Biological Target | Observed Activity |
| Weinreb amide formation, conversion to acetylenic ketone, hydroxylamine addition nih.gov | Weinreb amide, Acetylenic ketone, 5-hydroxy-4,5-dihydroisoxazole nih.gov | Androgen Receptor, CYP17A1 dundee.ac.uk | Inhibition of androgen signaling, Antiproliferative activity dundee.ac.uk |
Establishment of Structure-Reactivity Relationships in Benzo[d]isoxazolones
The reactivity of the benzo[d]isoxazolone core is a critical factor in its derivatization and the synthesis of more complex molecules. The inherent strain of the N-O bond in the isoxazole ring makes it susceptible to cleavage and rearrangement, a property that has been exploited in various synthetic transformations.
One of the key reactions involving benzo[d]isoxazolones is their use as precursors in cycloaddition reactions. For example, they can participate in rhodium-catalyzed [5+1]-cycloaddition reactions with 3-diazoindolin-2-imines to afford spiro-benzo[e] dundee.ac.ukuomustansiriyah.edu.iqoxazineindoline imines. The reactivity in this context is influenced by the choice of catalyst, solvent, and temperature.
Furthermore, the benzo[d]isoxazolone scaffold can undergo ring-transformation reactions. For instance, treatment with specific reagents can lead to the formation of other heterocyclic systems. The nature of the substituents on the benzene ring of the benzo[d]isoxazolone can significantly influence the course and outcome of these reactions. Electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
The table below outlines key reactivity patterns of benzo[d]isoxazolones:
| Reaction Type | Reagents/Conditions | Product Type | Factors Influencing Reactivity |
| [5+1] Cycloaddition | 3-Diazoindolin-2-imines, Rhodium catalyst | Spiro-benzo[e] dundee.ac.ukuomustansiriyah.edu.iqoxazineindoline imines | Catalyst, Solvent, Temperature |
| Ring Transformation | Various reagents | Other heterocyclic systems | Substituents on the benzene ring |
| N-O Bond Cleavage | Reducing or oxidizing agents | Ring-opened products or rearranged heterocycles | Strain of the isoxazole ring |
Structure-Biological Activity Relationship (SBAR) Investigations of this compound Derivatives
The derivatization of the this compound scaffold has been a focal point of medicinal chemistry research, aiming to elucidate the relationship between chemical structure and biological activity. The isoxazole ring system, in general, is a versatile pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.com
For derivatives of isoxazol-5(4H)-ones, a related core structure, multicomponent reactions have been employed to generate diverse libraries of compounds. mdpi.com The substituents at various positions of the isoxazolone ring play a crucial role in determining the biological activity. For instance, in the context of anticancer activity, the nature of the aryl group in 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives significantly impacts their cytotoxicity against cancer cell lines. nih.govmdpi.com
Structure-activity relationship (SAR) studies on isoxazole derivatives have revealed key structural features that govern their biological effects. For example, in a series of trisubstituted isoxazoles acting as allosteric inhibitors of the retinoic-acid-receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases, specific substitutions led to a significant increase in potency. nih.gov Optimization of an initial lead compound resulted in derivatives with low nanomolar potency and good cellular activity. dundee.ac.uknih.gov
The biological activities of isoxazole derivatives are summarized in the table below:
| Derivative Class | Biological Target/Activity | Key Structural Features for Activity |
| 4-Arylmethylene-3-methylisoxazol-5(4H)-ones | Anticancer nih.govmdpi.com | Nature of the aryl substituent nih.govmdpi.com |
| Trisubstituted isoxazoles | RORγt inhibition (autoimmune diseases) nih.gov | Specific substitutions leading to increased potency dundee.ac.uknih.gov |
| Isoxazole-containing compounds | Antimicrobial, Anti-inflammatory mdpi.com | Presence of the isoxazole pharmacophore mdpi.com |
Applications of 5 Hydroxybenzo D Isoxazol 3 2h One and Its Derivatives in Advanced Organic Synthesis
Utilization as Versatile Synthetic Intermediates in Organic Transformations
The isoxazol-5(4H)-one ring system, a core component of the title compound's derivatives, is a uniquely versatile intermediate in synthetic organic chemistry. researchgate.net Its inherent reactivity allows it to be a precursor for a wide array of densely functionalized molecules. researchgate.net Researchers have demonstrated that these isoxazolone derivatives can be readily converted into other important chemical structures.
For instance, arylidenesoxazol-5-ones, a common class of isoxazolone derivatives, have been successfully employed as flexible building blocks for the synthesis of:
Various other heterocyclic systems researchgate.netmdpi.com
Alkynes mdpi.com
β-amido-N-allylated products mdpi.com
γ-functionalized ketones mdpi.com
Pyrrole-2-carboxylic acids mdpi.com
This versatility stems from the specific arrangement of atoms and bonds within the isoxazolone ring, which can be selectively cleaved and reformed under various reaction conditions to yield a diverse range of products.
Role in the Total Synthesis of Complex Natural Products
The isoxazole (B147169) ring is a structural fragment found in numerous natural products, many of which are isolated from marine microorganisms. lifechemicals.comsymc.edu.cn The pursuit of the total synthesis of these often structurally complex and biologically significant molecules has been a major driver for the development of novel chemistries involving the isoxazole and isoxazolone scaffolds. lifechemicals.com
Isoxazolones as Key Precursors for Natural Product Scaffolds
The isoxazole moiety is a key feature in many bioactive natural products and serves as a crucial pharmacophore in drug discovery. symc.edu.cnnih.gov Consequently, isoxazolone derivatives are strategic precursors for constructing these natural product scaffolds. Structural modifications of natural products using the isoxazole ring can enhance physicochemical properties and biological activities. symc.edu.cn The ability to synthesize and functionalize the isoxazolone core allows chemists to build up the complex frameworks characteristic of many natural products.
Convergent and Divergent Synthetic Routes Incorporating the Isoxazolone Moiety
The isoxazolone skeleton is amenable to both convergent and divergent synthetic strategies, showcasing its value in complex synthesis.
Divergent Synthesis: A notable example involves the fragmentation of N-acyl-isoxazol-5-ones using visible light photoredox catalysis. researchgate.net This method demonstrates a catalyst-controlled divergent pathway where the same isoxazol-5-one starting material can be selectively converted into two different heterocyclic products:
Oxazoles (via an oxidative quenching cycle)
1,3-Oxazin-6-ones (via a reductive quenching cycle) researchgate.net
This capacity to generate distinct molecular scaffolds from a common precursor under mild conditions highlights the synthetic power and flexibility of the isoxazolone ring system. researchgate.net
Convergent Synthesis: In convergent approaches, the isoxazolone or isoxazole moiety is synthesized as a key fragment and then joined with other molecular fragments to assemble the final complex target. This is evident in the synthesis of hybrid molecules where the isoxazole unit is linked to other pharmacophores, such as quinazolinones, to create novel compounds with potential anticancer activity. nih.gov
Building Blocks for Diverse Heterocyclic Scaffolds and Chemical Libraries
Isoxazol-5-ones are recognized as fundamental building blocks for generating a wide variety of heterocyclic compounds. researchgate.netmdpi.com Their utility in multicomponent reactions (MCRs) is particularly significant, as MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is ideal for creating chemical libraries for drug discovery. mdpi.comnih.govpreprints.org
The condensation reaction of β-keto esters, hydroxylamine (B1172632), and various aldehydes is a common and efficient method for producing isoxazol-5(4H)-one derivatives. arkat-usa.orgorientjchem.orgresearchgate.net These derivatives then serve as the foundation for further synthetic explorations. The isoxazolone framework has been used to construct a variety of other heterocyclic systems, demonstrating its role as a launchpad for structural diversity. researchgate.netmdpi.com The development of new heterocyclic scaffolds, such as the 1-thioxo-2,4-dihydro- mdpi.comnih.govmdpi.comtriazolo[4,3-a]quinazolin-5(1H)-one scaffold for kinase inhibitors, exemplifies the application of heterocyclic building blocks in medicinal chemistry. nih.gov
Table 1: Examples of Heterocyclic Systems Derived from Isoxazolone Intermediates
| Starting Material Class | Resulting Heterocycle/Product | Reference |
| N-Acyl-isoxazol-5-ones | Oxazoles | researchgate.net |
| N-Acyl-isoxazol-5-ones | 1,3-Oxazin-6-ones | researchgate.net |
| Arylideneisoxazol-5(4H)-ones | Pyrrole-2-carboxylic acids | mdpi.com |
Development of Novel Synthetic Methodologies Employing 5-Hydroxybenzo[d]isoxazol-3(2H)-one
While many synthetic methods focus on the creation of the isoxazolone core itself, novel methodologies are also being developed that employ this scaffold to achieve further transformations. The aforementioned use of photoredox catalysis to divergently fragment N-acyl-isoxazol-5-ones into oxazoles and 1,3-oxazin-6-ones is a prime example of a modern synthetic method that leverages the intrinsic reactivity of the isoxazolone ring. researchgate.net
Furthermore, significant research has been dedicated to improving the synthesis of the isoxazolone scaffold itself, often with a focus on green chemistry principles. These advancements include:
Multicomponent Reactions (MCRs): Offering high atom economy and reduced waste by combining three or more reactants in a single pot. nih.govarkat-usa.orgorientjchem.org
Novel Catalytic Systems: The use of efficient and recyclable catalysts, such as amine-functionalized cellulose (B213188) or graphitic carbon nitride nanocomposites, often allows reactions to proceed under mild, environmentally friendly conditions (e.g., in water at room temperature). mdpi.comnih.govresearchgate.net
Alternative Energy Sources: Ultrasonic irradiation has been used to accelerate reaction rates and increase efficiency, reducing energy consumption. arkat-usa.orgnih.gov
Electrochemical Methods: Electrochemical dehydrogenative cyclization has been reported for the synthesis of analogous benzo-fused heterocycles, representing a modern, reagent-light approach to N-S bond formation. nih.gov
These methodological advancements not only make the core this compound and its derivatives more accessible but also expand the toolkit available to organic chemists for their subsequent use in advanced synthesis.
Mechanistic Investigations of Biological Activities of 5 Hydroxybenzo D Isoxazol 3 2h One Derivatives in Vitro Studies
Enzyme Inhibition and Modulation Mechanisms
D-Amino Acid Oxidase (DAAO) Inhibition by Benzo[d]isoxazole-3-ol Derivatives
Derivatives of benzo[d]isoxazol-3-ol (B1209928) have been identified as potent inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids. openmedicinalchemistryjournal.compatsnap.com The inhibition of DAAO is a significant therapeutic strategy, particularly in the context of neuropsychiatric disorders like schizophrenia, where hypofunction of the N-methyl-D-aspartate (NMDA) receptor is implicated. openmedicinalchemistryjournal.comnih.gov D-serine, a co-agonist at the glycine (B1666218) modulatory site of the NMDA receptor, is a key substrate for DAAO. openmedicinalchemistryjournal.compatsnap.comnih.gov By inhibiting DAAO, these compounds increase the levels of D-serine in the brain, thereby enhancing NMDA receptor-mediated neurotransmission. nih.gov
The core structure of benzo[d]isoxazol-3-ol serves as a crucial scaffold for DAAO inhibition. For instance, 6-Chloro-Benzo[d]isoxazol-3-ol (CBIO) demonstrates significantly improved affinity for DAAO compared to its parent compound, with an IC₅₀ of 188 nM. The inhibitory mechanism involves the binding of these derivatives to the active site of the DAAO enzyme. patsnap.com
It is important to note that while some potent DAAO inhibitors have been developed from this class, they can sometimes exhibit off-target effects. For example, 3-hydroxyquinolin-2-(1H)-one is a very potent DAAO inhibitor (IC₅₀ = 4nM) but also shows some affinity for the glycine site of the NMDA receptor and D-aspartate oxidase (DDO). nih.gov
A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives have also been synthesized and shown to be potent DAAO inhibitors with IC₅₀ values in the nanomolar range. nih.govjohnshopkins.edu These compounds act as effective carboxylate isosteres, with substituents at the 3-position extending into a secondary binding pocket of the enzyme. nih.gov
Table 1: DAAO Inhibitory Activity of Selected Benzo[d]isoxazole-3-ol Derivatives and Related Compounds
| Compound | Target | IC₅₀ (nM) | Key Findings |
| 6-Chloro-Benzo[d]isoxazol-3-ol (CBIO) | DAAO | 188 | Significantly improved affinity over the parent compound. |
| 3-Hydroxyquinolin-2-(1H)-one | DAAO | 4 | Potent inhibitor with some off-target affinity for the NMDA receptor glycine site and DDO. nih.gov |
| 5-Methylpyrazole-3-carboxylic acid (ASO57278) | human DAAO | 900 | Moderately potent and highly selective inhibitor. nih.gov |
| 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one | human DAAO | Nanomolar range | Potent and metabolically stable inhibitor. johnshopkins.edu |
| 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one | human DAAO | Nanomolar range | Potent and metabolically stable inhibitor. johnshopkins.edu |
Histone Deacetylase (HDAC) Inhibitory Action
Derivatives of the 3-hydroxy-isoxazole scaffold, a close structural relative of 5-hydroxybenzo[d]isoxazol-3(2H)-one, have emerged as a novel class of histone deacetylase (HDAC) inhibitors. nih.govnih.govunimore.it HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. unimore.itnih.govnih.gov The deacetylation of histones leads to a more compact chromatin structure, which generally results in transcriptional repression. nih.gov
The 3-hydroxy-isoxazole moiety is hypothesized to act as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the active site of HDAC enzymes. nih.govunimore.it This interaction is crucial for the inhibitory activity. Research has focused on HDAC6, a class IIb HDAC primarily located in the cytoplasm that deacetylates non-histone proteins such as tubulin and Hsp90. nih.govunimore.it
A series of 3-hydroxy-isoxazole derivatives with various aromatic or heteroaromatic linkers and cap groups have been synthesized and evaluated for their HDAC6 inhibitory activity. nih.govnih.govunimore.it Some of these compounds have demonstrated good potency, with the most active reaching an IC₅₀ of 700 nM. nih.govnih.gov Docking studies have been employed to understand the binding mode of these derivatives and to elucidate structure-activity relationships. nih.govresearchgate.net
Table 2: HDAC6 Inhibitory Activity of Selected 3-Hydroxy-isoxazole Derivatives
| Compound | Target | IC₅₀ (nM) | Key Findings |
| 3-hydroxy-isoxazole derivative (unspecified) | HDAC6 | 700 | The most potent candidate from a synthesized series. nih.govnih.gov |
| Compound 17 | HDAC6 | - | Identified as an interesting candidate from the series. nih.gov |
| Compound 23 | HDAC6 | - | Identified as an interesting candidate from the series. nih.gov |
| Compound 25 | HDAC6 | - | Identified as an interesting candidate from the series. nih.gov |
CYP17A1 (17α-Hydroxylase and 17,20-Lyase) Modulation
The isoxazole (B147169) ring system is a component of compounds that have been investigated for their modulation of cytochrome P450 17A1 (CYP17A1). nih.gov CYP17A1 is a key enzyme in steroidogenesis, catalyzing both the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170) and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (B1670201) (DHEA), a crucial precursor for androgens and estrogens. nih.govnih.gov
Solution NMR studies have revealed that CYP17A1 exists in multiple, interchanging conformations. The distribution of these conformational states is influenced by the binding of substrates and the allosteric regulator, cytochrome b5 (cyt b5). nih.gov The binding of cyt b5 to the CYP17A1-pregnenolone complex induces a conformational state that resembles the CYP17A1-17α-hydroxypregnenolone complex, which provides a structural basis for the selective enhancement of the 17,20-lyase activity by cyt b5. nih.gov
While direct studies on this compound itself are limited in this context, the broader class of isoxazole-containing molecules has been explored for CYP17A1 inhibition. For instance, the discovery that bifluranol (B1666996) inhibits CYP17A1 has spurred the synthesis of its analogs. nih.gov These investigations highlight the potential for isoxazole derivatives to modulate the activity of this important enzyme, which is a significant target in the treatment of hormone-dependent cancers like prostate cancer. nih.gov
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Derivatives of benzisoxazole have been extensively studied as inhibitors of monoamine oxidase (MAO), a flavoenzyme responsible for the metabolism of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. nih.govnih.govnih.gov There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. nih.govmdpi.com Dopamine is a substrate for both isoforms. nih.govyoutube.com
Inhibitors of MAO-A are used in the treatment of depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's disease. nih.govmdpi.com The inhibition of MAO leads to increased levels of these neurotransmitters in the brain. youtube.com
Several series of benzisoxazole derivatives have been synthesized and evaluated for their MAO inhibitory activity. For example, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been identified as dual inhibitors of both MAO-A and MAO-B. nih.gov Some of these compounds, such as RS-1636 and RS-1653, exhibit a longer duration of MAO-B inhibition compared to MAO-A inhibition in vivo. nih.gov This differential reversibility is likely due to differences in their dissociation profiles from the two enzyme isoforms. nih.gov
Another class, the 2,1-benzisoxazole (anthranil) derivatives, has been found to be potent and, in many cases, specific inhibitors of MAO-B. nih.gov For instance, compound 7a from this series showed an IC₅₀ value of 0.017 µM for MAO-B. nih.gov In contrast, the most potent MAO-A inhibition from this series was observed with compound 5 (IC₅₀ = 3.29 µM). nih.gov
Furthermore, (S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one (SL25.1188) is a selective and reversible MAO-B inhibitor with an IC₅₀ value of 11.8 nM for rat brain MAO-B and demonstrates 84-fold selectivity over MAO-A. nih.gov
Table 3: MAO Inhibitory Activity of Selected Benzo[d]isoxazole Derivatives
| Compound | Target | IC₅₀ (µM) | Key Findings |
| 7a (2,1-benzisoxazole derivative) | MAO-B | 0.017 | Potent and specific MAO-B inhibitor. nih.gov |
| 7b (2,1-benzisoxazole derivative) | MAO-B | 0.098 | Potent and specific MAO-B inhibitor. nih.gov |
| 5 (2,1-benzisoxazole derivative) | MAO-A | 3.29 | Most potent MAO-A inhibitor in its series. nih.gov |
| 3l (2,1-benzisoxazole derivative) | MAO-A | 5.35 | Potent MAO-A inhibitor. nih.gov |
| SL25.1188 | MAO-B | 0.0118 | Selective and reversible MAO-B inhibitor. nih.gov |
| Zonisamide (B549257) | MAO-B | 3.1 | Competitive and reversible inhibitor of human MAO-B. nih.gov |
Molecular Target Identification and Ligand Binding Studies
Androgen Receptor Signaling Pathway Modulation
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. nih.govnih.gov Upon binding to its cognate ligands, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the expression of target genes. nih.govnih.gov
While direct studies on this compound are not prominent in this area, related heterocyclic compounds have been investigated for their ability to modulate AR signaling. For instance, some novel 17α-hydroxylase/17,20-lyase (CYP17) inhibitors, which bear structural similarities to steroid hormones, have been shown to down-regulate the expression of the AR protein. researchgate.net This suggests a multi-faceted mechanism of action that goes beyond simply inhibiting androgen synthesis.
The AR ligand-binding domain (LBD) is a primary target for anti-androgen therapies. nih.govkuleuven.be However, resistance often develops through mutations in the LBD or through the upregulation of AR splice variants that lack the LBD. kuleuven.be This has led to the exploration of alternative strategies to inhibit AR function, such as targeting the AR's interaction with coactivator proteins.
The activation function 2 (AF-2) region on the surface of the AR LBD is crucial for the binding of coactivators, which are necessary for full transcriptional activity. nih.govnih.gov Screening efforts have identified small molecules that can bind to a previously unknown regulatory cleft on the AR surface, termed binding function 3 (BF-3). nih.gov Binding of these compounds to BF-3 allosterically remodels the adjacent AF-2 site, thereby weakening coactivator binding and inhibiting AR function. nih.gov
Furthermore, the dimerization of the AR LBD has been identified as a critical step for its transcriptional activation. nih.govkuleuven.be Disrupting this dimerization interface presents a novel therapeutic strategy. In silico screening has identified a new binding pocket, the DIM pocket, at the LBD dimerization interface, and compounds that fit this pocket are being investigated as potential AR inhibitors. kuleuven.be
Transcription Factor (e.g., AP-1, c-Fos) Inhibition and Associated Cellular Pathways
Derivatives of the benzo[d]isoxazole scaffold have been identified as potent inhibitors of key transcription factors involved in cellular signaling pathways, particularly Activator Protein-1 (AP-1). The AP-1 transcription factor, a heterodimer typically composed of proteins from the Jun and Fos families (like c-Fos), is a critical regulator of gene expression in response to a wide array of stimuli, including cytokines, growth factors, and cellular stress. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. drugbank.comcuhk.edu.cn
A notable example is the benzo[d]isoxazole derivative T-5224, chemically identified as 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl} propionic acid. selleckchem.com This compound has been developed as a selective, small-molecule inhibitor of c-Fos/AP-1. selleckchem.com Mechanistic studies have revealed that T-5224 functions by specifically inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer to the AP-1 binding motifs within the promoter regions of target genes. selleckchem.comnih.gov This direct inhibition prevents the transactivation of multiple downstream genes, including those for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). selleckchem.comnih.gov By blocking the AP-1 signaling cascade, T-5224 effectively suppresses the expression of these inflammatory mediators. nih.gov Furthermore, T-5224 has been shown to inhibit the upregulation of matrix metalloproteinases (MMPs), such as MMP-3 and MMP-13, which are also regulated by AP-1 and play a role in tissue degradation. selleckchem.com The inhibitory action of T-5224 is highly specific, as it does not appear to affect the DNA binding activities of other transcription factors. selleckchem.com In cellular models, this targeted inhibition of the c-Fos/AP-1 pathway has been shown to prevent lamellipodia formation and cell motility, processes that are crucial for cancer cell migration and metastasis. drugbank.com
Protein Kinase Inhibition (e.g., Ribosomal Protein S6 Kinase beta-1)
Ribosomal protein S6 kinase beta-1 (S6K1), a downstream effector in the PI3K/mTOR signaling pathway, is a crucial mediator of protein synthesis, cell growth, and proliferation. nih.gov Its inhibition is a therapeutic strategy for diseases like cancer. nih.gov While various inhibitors of S6K1 have been developed, such as PF-4708671, which is a piperazinyl-pyrimidine compound, there is a lack of specific studies in the currently available scientific literature detailing the direct inhibitory activity of this compound derivatives on ribosomal protein S6 kinase beta-1. selleckchem.commerckmillipore.comresearchgate.net Docking simulations have been employed to investigate the binding modes of various heterocyclic compounds, including isoxazole-containing structures, to S6K1, but specific in vitro inhibitory data for the this compound class is not extensively reported. u-strasbg.fr
Anti-Proliferative Activity Mechanisms in Cancer Cell Lines (In Vitro Models)
A significant body of in vitro research has demonstrated the anti-proliferative and pro-apoptotic activities of this compound derivatives and related isoxazoles against various cancer cell lines. The primary mechanism underlying this anti-proliferative effect is the induction of apoptosis, or programmed cell death.
Studies on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown potent activity. These compounds were evaluated for their effects on the human erythroleukemic K562 cell line, as well as on glioblastoma U251-MG and temozolomide-resistant T98G cell lines. The findings indicated that nearly all the tested isoxazole derivatives exhibited significant anti-proliferative effects by inducing both early and late-stage apoptosis in K562 cells. alzdiscovery.org The pro-apoptotic activity in K562 cells was also linked to the activation of the erythroid differentiation program. alzdiscovery.org The anti-proliferative efficacy varies depending on the specific chemical substitutions on the isoxazole core. For instance, in K562 cells, certain derivatives demonstrated potent inhibition with IC50 values in the nanomolar to micromolar range. alzdiscovery.org
| Compound | IC50 on K562 Cells (µM) |
| 1 | 0.07157 |
| 2 | 0.01801 |
| 3 | 0.04425 |
| 4 | 0.0701 |
| 5 | 0.0352 |
| 6 | 0.04543 |
| 10 | 68.3 |
| 12 | >300 |
| 13 | >300 |
This table summarizes the in vitro anti-proliferative effects of several isoxazole derivatives on the K562 human myelogenous leukemia cell line, as determined after 72-96 hours of culture. Data sourced from Lampronti et al. (2020). alzdiscovery.org
The induction of apoptosis was confirmed to be a key mechanism, with some derivatives causing apoptosis in over 50% of the treated K562 cells. alzdiscovery.org This suggests that these compounds effectively trigger the cellular machinery for programmed cell death in cancer cells, making them promising candidates for further investigation as anti-cancer agents.
Antimicrobial and Anti-Biofilm Efficacy Mechanisms (In Vitro Models)
Certain derivatives of this compound have demonstrated significant antimicrobial and, notably, anti-biofilm efficacy in in vitro models. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.
In a study investigating a series of isoxazole derivatives, two compounds, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), were found to have pronounced antimicrobial activity against key wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.gov These derivatives were capable of reducing more than 90% of biofilm-forming cells for both bacterial species and the fungus Candida albicans. researchgate.netnih.gov
Cellular Pathway Modulation Studies (e.g., Impact on p21WAF-1, Bax, and Bcl-2 Expression)
The anti-cancer activity of isoxazole-related compounds often involves the modulation of key cellular pathways that control apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax), are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis. The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptotic stimuli.
While direct studies on this compound derivatives are limited in this specific context, research on structurally related cytotoxic natural products provides insight into potential mechanisms. For example, studies on derivatives of Justicidin B, an arylnaphthalene lignan, have demonstrated their ability to modulate the Bax/Bcl-2 ratio in human melanoma A375 cells. google.com Treatment with these compounds led to an increase in the Bax/Bcl-2 ratio, which was achieved by enhancing the expression of the pro-apoptotic Bax protein. google.com This shift in the Bax/Bcl-2 balance provides strong evidence for the involvement of the intrinsic apoptotic pathway in the cytotoxic effects of these compounds. google.com In some instances, a downregulation of the anti-apoptotic Bcl-2 protein was also observed, further contributing to the increased Bax/Bcl-2 ratio and promoting cell death. google.com
There is currently a lack of specific published research detailing the impact of this compound derivatives on the expression of the cyclin-dependent kinase inhibitor p21WAF-1.
Future Directions and Emerging Research Avenues for 5 Hydroxybenzo D Isoxazol 3 2h One
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign, efficient, and cost-effective synthetic routes is a cornerstone of modern chemistry. For isoxazolone derivatives, research is actively moving away from traditional methods that may involve hazardous solvents or metal catalysts. rsc.org
Future efforts will likely focus on:
Green Chemistry Approaches: The use of water as a solvent and energy sources like natural sunlight or ultrasound radiation are promising avenues. semnan.ac.irnih.gov For instance, three-component reactions of aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride in water have yielded 4-arylidene-isoxazole-5(4H)-ones in short reaction times (17-40 minutes) and high yields (89-97%). semnan.ac.ir
Biocatalysis and Organocatalysis: Lipases and simple organic molecules like urea (B33335) or 2-aminopyridine (B139424) are being employed as catalysts to promote the synthesis of isoxazol-5(4H)-ones under mild conditions. researchgate.netresearchgate.net A notable development is the use of propylamine-functionalized cellulose (B213188), a recyclable and sustainable catalyst, for producing 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.comresearchgate.net
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to bond formation. An electrochemical dehydrogenative cyclization has been successfully used to create the benzo[d]isothiazol-3(2H)-one core, a close structural analog, suggesting this technique could be adapted for benzo[d]isoxazolone synthesis. nih.gov
Flow Chemistry and Scalability: Synthetic routes that are amenable to continuous flow processing and large-scale production are highly desirable. The synthesis of key intermediates like benzo[d]isoxazole-3-carboxylic acid has been shown to be scalable, involving purification by simple crystallization rather than chromatography. nih.gov
| Catalytic System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Natural Sunlight | Water | Green, catalyst-free, low cost, clean energy source | semnan.ac.ir |
| Propylamine-functionalized Cellulose | Water | Sustainable, reusable, mild conditions, high yields | mdpi.comresearchgate.net |
| Urea | Water | Cost-efficient, natural organo-catalyst, simple procedure | researchgate.net |
| Electrochemical (Constant Current) | Acetonitrile (B52724)/Water | Metal- and oxidant-free, generates H₂ as byproduct | nih.gov |
Advanced Mechanistic Studies of Complex Chemical Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the benzo[d]isoxazolone core, future research will likely involve a combination of experimental and computational techniques to elucidate complex reaction pathways.
Key areas of investigation include:
Cyclization Mechanisms: The precise steps involved in the formation of the isoxazolone ring are of fundamental interest. For the three-component synthesis, a plausible mechanism involves the initial formation of an oxime, which then reacts with an enolized β-ketoester, followed by intramolecular cyclization and dehydration to form the final product. mdpi.com
Role of Catalysts: Mechanistic studies will aim to clarify how different catalysts, from simple bases to complex enzymes, facilitate the key bond-forming steps. For instance, in the synthesis of benzo[d]isothiazol-3(2H)-ones, Selectfluor is proposed to act as a fluorine cation source, activating a methylthio group to form a transient fluorosulfonium salt, which then undergoes cyclization. nih.gov
Regioselectivity Control: In syntheses that can lead to multiple isomers, understanding the factors that control regioselectivity is paramount. For example, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful method for creating the isoxazole (B147169) ring, and mechanistic studies can help predict and control which regioisomer is formed. rsc.org
In-depth Computational Modeling and Machine Learning Applications in Isoxazolone Design
The integration of computational tools is revolutionizing drug discovery and materials science. nih.gov For 5-Hydroxybenzo[d]isoxazol-3(2H)-one and its analogs, these methods can accelerate the design-synthesis-testing cycle. nih.govyoutube.com
Emerging applications include:
Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on datasets of known isoxazolone compounds and their biological activities to build QSAR models. youtube.com These models can then predict the activity of new, unsynthesized molecules, helping to prioritize which candidates to synthesize. youtube.comyoutube.com
Virtual High-Throughput Screening (vHTS): AI and ML algorithms can screen vast virtual libraries of compounds against a biological target, identifying potential hits far more rapidly than experimental screening. nih.gov This allows researchers to focus lab resources on the most promising candidates.
Molecular Docking and Dynamics: These computational techniques are used to predict and analyze how a molecule binds to a biological target, such as an enzyme's active site. nih.gov For example, docking studies have been used to understand how isoxazole derivatives interact with targets like xanthine (B1682287) oxidase and the androgen receptor, revealing key hydrogen bonds and other interactions that are crucial for their inhibitory activity. nih.govnih.gov
ADMET Prediction: Predicting a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is critical. youtube.com Machine learning models are increasingly used to predict these properties from a molecule's structure, reducing late-stage failures. youtube.com
Discovery of New Biological Targets and Elucidation of Underlying Mechanisms of Action
While the benzo[d]isoxazole scaffold is known for a range of biological activities, ongoing research continues to uncover novel targets and mechanisms of action. nih.gov This exploration could lead to treatments for a wider array of diseases.
Recent and future areas of focus include:
Hypoxia-Inducible Factor (HIF)-1α Inhibition: Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription, a critical factor in tumor development and metastasis. nih.gov Certain derivatives show remarkable potency with IC₅₀ values as low as 24 nM. The mechanism involves the downregulation of HIF-1α target genes like VEGF and PDK1, which are crucial for tumor angiogenesis and metabolism. nih.gov
Enzyme Inhibition: The isoxazole core is found in inhibitors of various enzymes. Novel derivatives have been developed as highly potent xanthine oxidase (XO) inhibitors for the treatment of gout, with some compounds being significantly more active than the established drug allopurinol. nih.gov Other research has identified isoxazolyl steroids that selectively inhibit CYP17A1, a key enzyme in androgen biosynthesis, making them promising candidates for prostate cancer therapy. nih.gov
Receptor Modulation: Steroidal isoxazoles have been shown to diminish the transcriptional activity of the androgen receptor and decrease its protein levels in prostate cancer cell lines, indicating a direct impact on hormone signaling pathways. nih.gov
Anticancer Mechanisms: Beyond specific enzyme inhibition, isoxazole-containing hybrids are being investigated for other anticancer mechanisms. Some have been found to interfere with the cell cycle and exhibit tubulin depolymerization activity, similar to some established chemotherapy agents. nih.gov
| Biological Target | Therapeutic Area | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| HIF-1α Transcription | Oncology | Inhibition of HIF-1α transcription, downregulation of VEGF and PDK1 | nih.gov |
| Xanthine Oxidase (XO) | Gout, Hyperuricemia | Potent enzyme inhibition | nih.gov |
| CYP17A1 (17,20-lyase) | Prostate Cancer | Selective inhibition of androgen biosynthesis | nih.gov |
| Androgen Receptor (AR) | Prostate Cancer | Suppression of AR signaling and protein levels | nih.gov |
| Tubulin | Oncology | Induction of tubulin depolymerization, cell cycle arrest | nih.gov |
Development of Functional Molecules and Smart Materials Incorporating Benzo[d]isoxazolone Scaffolds
Beyond medicine, the unique electronic and structural properties of heterocyclic compounds like benzo[d]isoxazolone make them attractive candidates for the development of advanced functional materials. nih.gov While this area is less developed than its medicinal applications, it holds significant future promise.
Potential research directions include:
Organic Electronics: Related heterocyclic scaffolds, such as benzothiazoles, have been investigated for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials due to their desirable electronic and photophysical properties. mdpi.com By analogy, the benzo[d]isoxazolone core, with appropriate functionalization, could be explored for similar applications in sensors, organic solar cells, and other electronic devices.
Chemosensors: The isoxazolone ring can be functionalized with groups that change their fluorescence or color upon binding to specific ions or molecules. This could be harnessed to create highly sensitive and selective chemosensors for environmental monitoring or medical diagnostics.
Smart Polymers: Incorporating the benzo[d]isoxazolone moiety into polymer chains could lead to "smart" materials that respond to external stimuli such as light, pH, or temperature. This could be achieved by leveraging reversible chemical transformations or changes in the electronic properties of the heterocyclic core.
Integration with Supramolecular Chemistry and Nanotechnology for Advanced Applications
The convergence of small molecule chemistry with supramolecular principles and nanotechnology offers powerful new strategies for enhancing the function and application of compounds like this compound.
Supramolecular Assembly: The study of non-covalent interactions, such as hydrogen bonding and π-π stacking, is central to supramolecular chemistry. Understanding how benzo[d]isoxazolone molecules self-assemble in the solid state is crucial for crystal engineering and controlling the physical properties of the material. mdpi.com For example, designing specific intermolecular interactions can lead to the formation of well-defined nanostructures like wires, tapes, or sheets, which could have applications in materials science. mdpi.com
Nanotechnology for Drug Delivery: A major challenge for many promising drug candidates is poor solubility and bioavailability. Nanotechnology offers a solution through nanoencapsulation. nih.gov Formulating this compound or its derivatives into nanoparticles, nanostructured lipid carriers (NLCs), or liposomes could enhance their delivery to target tissues, protect them from degradation, and allow for controlled release. nih.gov Technologies like PEGylated "STEALTH" liposomes can increase circulation time in the body, improving therapeutic efficacy. nih.gov
Nanocatalysis: As seen in synthetic chemistry, nanotechnology can play a role in catalysis. Using nanoparticles (e.g., PDAN-Ni@Fe₃O₄) or nanostructured supports (e.g., nano-cellulose) can create highly efficient and recyclable catalytic systems for the synthesis of the isoxazolone core. researchgate.netmdpi.com
Q & A
Q. What are the standard synthetic routes for 5-Hydroxybenzo[d]isoxazol-3(2H)-one and its derivatives?
- Methodological Answer : A common approach involves Buchwald-Hartwig coupling to functionalize the core structure. For example, intermediates like trimethoxybenzyl-protected benzo[d]isoxazol-3(2H)-one are synthesized from commercially available anilines, followed by deprotection under mild acidic conditions . Another route employs a Cu(OAc)₂-catalyzed one-pot cyclization/sulfamidation of α-acyl cinnamides, yielding derivatives with high regioselectivity (80–90% yields) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm substituent positions and detect signal broadening due to slow chemical exchange in carboxamide derivatives (e.g., overlapping diethyl groups in ¹³C NMR) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ discrepancies <2 ppm) .
- X-ray crystallography : Resolves structural ambiguities; for example, 4-(2-Hydroxybenzylidene)-3-methyl-isoxazol-5(4H)-one was structurally confirmed via single-crystal analysis (R factor = 0.043) .
Q. What are common pharmacological targets for benzoisoxazolone derivatives?
- Methodological Answer : Derivatives like 3-hydroxybenzoisoxazoles are optimized as inhibitors of Aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer. Structure-activity relationship (SAR) studies guide substituent modifications (e.g., trimethoxybenzyl groups) to enhance binding affinity .
Advanced Research Questions
Q. How can NMR signal broadening in carboxamide derivatives be addressed?
- Methodological Answer : Signal broadening in ¹H/¹³C NMR (e.g., N,N-diethyl carboxamides) arises from slow chemical exchange. Strategies include:
- Temperature adjustment : Raising/lowering temperature to alter exchange rates.
- Solvent optimization : Using polar aprotic solvents (e.g., DMSO-d₆) to stabilize intermediates .
- Complementary techniques : Cross-validate with HRMS or IR to confirm molecular integrity .
Q. How are contradictions in structural data resolved across analytical methods?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray data) are addressed via:
- Phase annealing : A crystallographic refinement method (e.g., SHELX-90) improves phase solutions for large structures, reducing R factors .
- Multivariate analysis : Combine NMR, HRMS, and crystallography to reconcile overlapping signals or conformational flexibility .
Q. What strategies optimize reaction yields for derivatives with bulky substituents?
- Methodological Answer :
- Catalyst screening : Cu(OAc)₂ enhances cyclization efficiency in one-pot syntheses .
- Protective group chemistry : Use of trimethoxybenzyl groups prevents undesired side reactions during coupling, followed by mild deprotection (triisopropylsilane/TFA) .
- Chromatography optimization : Flash chromatography with gradient elution (e.g., 100% EtOAc) isolates products from complex mixtures .
Q. How can solubility be improved for biological assays?
- Methodological Answer :
- Hydrophilic substituents : Introduce polar groups (e.g., hydroxy, sulfonyl) during synthesis .
- Prodrug strategies : Convert derivatives to esters or carbamates for enhanced aqueous stability, followed by enzymatic activation .
Q. What computational tools aid in designing AKR1C3 inhibitors?
- Methodological Answer :
- Molecular docking : Predict binding modes of 3-hydroxybenzoisoxazole derivatives to AKR1C3 active sites.
- Free-energy perturbation (FEP) : Quantifies substituent effects on inhibitor potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
